ethyl 2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate
Description
This compound features a fused imidazo[1,2-c]quinazolin-3-one core, substituted at position 2 with a 2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl group and at position 5 with a sulfanyl-linked ethyl acetate moiety. The 4-methoxyphenyl group introduces electron-donating properties, while the ester group enhances lipophilicity.
Properties
IUPAC Name |
ethyl 2-[[2-[3-[(4-methoxyphenyl)methylamino]-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5S/c1-3-34-22(31)15-35-25-28-19-7-5-4-6-18(19)23-27-20(24(32)29(23)25)12-13-21(30)26-14-16-8-10-17(33-2)11-9-16/h4-11,20H,3,12-15H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYQQWNHOLFMMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CCC(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazoline backbone, which is known for its diverse biological activities. The presence of the methoxyphenyl group and the imidazoquinazoline structure suggests potential interactions with various biological targets.
Anticancer Activity
Quinazoline derivatives are widely studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
Case Study : A study evaluated several quinazoline derivatives, demonstrating that some exhibited potent activity against lung cancer cell lines (A549), with IC50 values ranging from 0.5 to 5 µM .
Antimicrobial Activity
Compounds containing the quinazoline structure have shown promising antimicrobial effects. This compound may also share these properties.
Research Findings : Quinazoline derivatives demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this one showed minimum inhibitory concentrations (MIC) as low as 0.125 µg/mL against Staphylococcus aureus .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is supported by studies indicating that quinazoline derivatives can inhibit pro-inflammatory cytokines.
Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .
Summary of Biological Activities
Comparison with Similar Compounds
Core Heterocyclic Modifications
Example Compound : N-Cyclohexyl-2-{[2-(2-{[(4-Fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide
- Structural Differences :
- Core : Both share the imidazo[1,2-c]quinazolin-3-one core.
- Substituents :
- Position 2: The user compound has a 4-methoxyphenyl group vs. 4-fluorophenyl in the comparator.
- Position 5: Ethyl acetate ester (user) vs. cyclohexyl butanamide (comparator). The ester may increase membrane permeability but reduce metabolic stability compared to the amide.
- Physicochemical Properties :
| Property | User Compound | Comparator |
|---|---|---|
| Molecular Formula | C₂₇H₂₈N₅O₅S | C₃₀H₃₄FN₅O₃S |
| Molecular Weight | ~546.6 g/mol | 563.7 g/mol |
| Key Functional Groups | Ester, Methoxy | Amide, Fluorine |
Heterocyclic Analogues
Example Compound : Alkyl 2-(3-Substituted-5-oxo-[1,2,4]triazolo[4,3-c]quinazolin-6(5H)-yl) Acetates
- Structural Differences :
- Core : Triazolo[4,3-c]quinazoline vs. imidazo[1,2-c]quinazoline. The triazole ring introduces additional nitrogen atoms, altering hydrogen-bonding capacity and aromaticity.
- Substituents : Similar ester groups at position 2, but lacking the 4-methoxyphenylcarbamoyl chain.
- Biological Implications : Triazoloquinazolines in showed anticonvulsant activity, suggesting the user compound’s imidazo core may target similar neurological pathways but with modified selectivity due to substituent differences .
Similarity Indexing and Virtual Screening
Cross-Reactivity and Selectivity
- Immunoassay Cross-Reactivity: As per , the 4-methoxy group may reduce cross-reactivity with assays designed for fluorophenyl-containing analogues, improving specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
